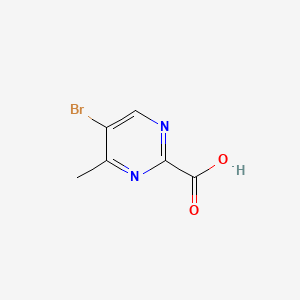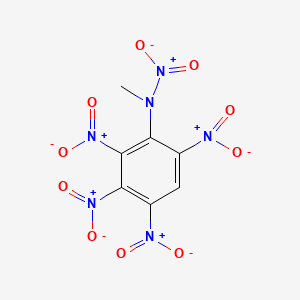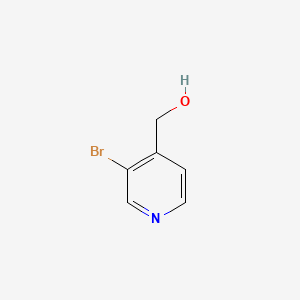
(3-Bromopyridin-4-YL)methanol
概要
説明
“(3-Bromopyridin-4-YL)methanol” is a chemical compound with the empirical formula C6H6BrNO. It has a molecular weight of 188.02 . The compound is typically in solid form .
Molecular Structure Analysis
The InChI (IUPAC International Chemical Identifier) code for “(3-Bromopyridin-4-YL)methanol” is 1S/C6H6BrNO/c7-6-3-8-2-1-5(6)4-9/h1-3,9H,4H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.
Physical And Chemical Properties Analysis
“(3-Bromopyridin-4-YL)methanol” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.
科学的研究の応用
Synthesis of Coordination Compounds : Krebs et al. (2021) demonstrated the use of 3-bromopyridine in creating polymorphic and isomeric Nickel(II)thiocyanate coordination compounds with potential applications in materials science (Krebs, Ceglarska, & Näther, 2021).
Asymmetric Synthesis of Methanols : Durán-Galván and Connell (2010) explored the synthesis of (1,3‐Butadien‐2‐yl)methanols from aldehydes using [1‐(Silylmethyl)allenyl]methanols, indicating the versatility of bromopyridines in organic synthesis (Durán-Galván & Connell, 2010).
Comparative Studies of Pyridylpalladium(II) Complexes : Isobe et al. (1987) focused on the synthesis and properties of 2-, 3-, and 4-pyridylpalladium(II) complexes, highlighting the importance of bromopyridines in creating complexes with varied properties (Isobe, Nakamura, Miwa, & Kawaguchi, 1987).
Carbonic Anhydrase Mimics : Hannon et al. (1998) prepared mono-substituted and symmetrically tri-substituted tris(2-pyridyl)methanols as mimics of the metal binding site of carbonic anhydrase, an enzyme crucial in many biological processes (Hannon, Mayers, & Taylor, 1998).
Supramolecular Architectures in Copper(II) Halides : Suksangpanya et al. (2004) reported the methanolysis and ethanolysis of N-(methylpyridin-2-yl)-2-cyanoguanidine in copper(II) chloride or bromide, leading to the creation of distinct hydrogen-bonded supramolecular architectures (Suksangpanya et al., 2004).
Schiff Base Compound Synthesis : Wang et al. (2008) synthesized a new Schiff base compound using 3-bromo-5- chlorosalicylaldehyde and 4-methylpyridin-2-ylamine, with potential antibacterial applications (Wang, Nong, Sht, & Qi, 2008).
Furan-2-one Synthesis : Sobenina et al. (2011) reported the synthesis of furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene sequence, showing the use of bromopyridines in complex organic reactions (Sobenina et al., 2011).
Iminopyridines Formation : Naghiyev et al. (2019) discussed the formation of substituted iminopyridines through a three-component reaction involving ylidenecyanoacetamides and malononitrile, indicating the utility of bromopyridines in multicomponent synthesis (Naghiyev et al., 2019).
Catalysis in Huisgen 1,3-dipolar Cycloadditions : Ozcubukcu et al. (2009) prepared a new ligand that forms a stable complex with CuCl, which catalyzes the Huisgen 1,3-dipolar cycloaddition, demonstrating the catalytic applications of bromopyridine derivatives (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
特性
IUPAC Name |
(3-bromopyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-6-3-8-2-1-5(6)4-9/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBUZBOVEZBDEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676731 | |
| Record name | (3-Bromopyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromopyridin-4-YL)methanol | |
CAS RN |
146679-66-5 | |
| Record name | (3-Bromopyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-bromopyridin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate](/img/structure/B599315.png)
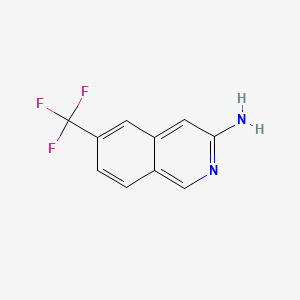


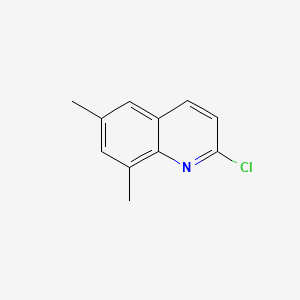
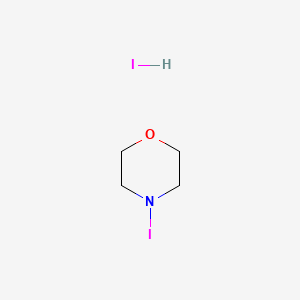
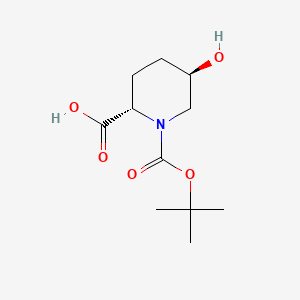
![5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B599328.png)
![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B599331.png)

